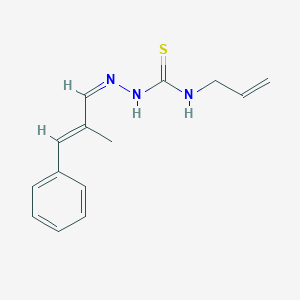![molecular formula C15H17N3O B255002 2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as 'MOA-728' and is known for its unique structure and properties.
作用機序
The mechanism of action of MOA-728 involves its ability to bind to the active site of the target enzyme and inhibit its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction between MOA-728 and the enzyme. The binding of MOA-728 to the enzyme can lead to a conformational change, which can further affect the activity of the enzyme.
Biochemical and Physiological Effects:
MOA-728 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance the release of acetylcholine in the brain, which can improve cognitive function. It has also been reported to exhibit anti-inflammatory and antioxidant activity, which can be beneficial for the treatment of various diseases, including cancer and cardiovascular diseases.
実験室実験の利点と制限
The advantages of using MOA-728 in lab experiments include its potent inhibitory activity against a range of enzymes, its unique structure and properties, and its potential applications in medicinal chemistry and pharmacology. However, the limitations of using MOA-728 include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which can pose a risk to researchers working with this compound.
将来の方向性
There are several future directions for research on MOA-728. One area of research could focus on the development of new drugs based on the structure of MOA-728 for the treatment of various diseases, including Alzheimer's and Parkinson's. Another area of research could focus on the optimization of the synthesis method for MOA-728 to improve the overall yield and efficiency of the process. Additionally, further studies could be conducted to investigate the potential applications of MOA-728 in other fields, such as materials science and catalysis.
合成法
The synthesis of MOA-728 involves a multi-step process that includes the reaction of 4-methylphenyl hydrazine with 2-methylpropanal to form the corresponding hydrazone. This intermediate is then reacted with cyanoacetic acid to produce the desired product, MOA-728. The overall yield of this synthesis method is reported to be around 50%.
科学的研究の応用
MOA-728 has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a crucial role in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases, including Alzheimer's and Parkinson's.
特性
製品名 |
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC名 |
2-(4-methylphenyl)-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-10(2)9-17-15-13(8-16)18-14(19-15)12-6-4-11(3)5-7-12/h4-7,10,17H,9H2,1-3H3 |
InChIキー |
DKZGZUSNRYQDHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC(C)C)C#N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
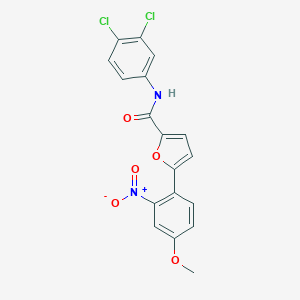
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)

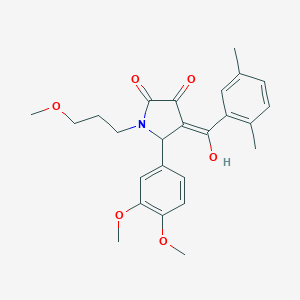
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
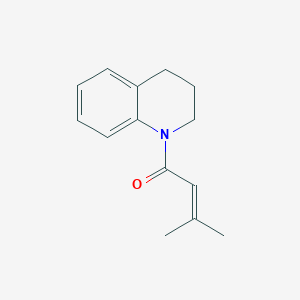
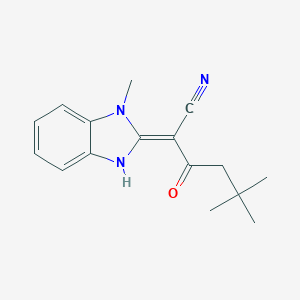
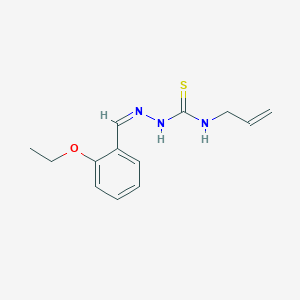
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)
